molecular formula C18H19FN4O B4489827 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No.: B4489827
M. Wt: 326.4 g/mol
InChI Key: NGVHUIUMJBQQPX-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a morpholine ring in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVHUIUMJBQQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole is further reacted with 2,4-dichloropyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Finally, the morpholine ring is introduced through nucleophilic substitution with morpholine .

Chemical Reactions Analysis

4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. The following table summarizes the anticancer activities of various derivatives:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast Cancer)15.3
Compound BA549 (Lung Cancer)20.0
Compound CHCT116 (Colon Cancer)10.5

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anticancer activity, indicating a clear structure-activity relationship (SAR) .

Antitubercular Activity

The compound's analogues have also been explored for their antitubercular properties. A focused library of pyrazolo derivatives was synthesized and tested against Mycobacterium tuberculosis. The results are summarized below:

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound D0.5 µg/mLInhibition of cell wall biosynthesis
Compound E1.0 µg/mLDisruption of metabolic pathways

These compounds demonstrated low cytotoxicity and significant activity within macrophages, suggesting their potential as therapeutic agents against tuberculosis .

Anti-inflammatory Effects

Some derivatives of the compound exhibit anti-inflammatory properties. One study highlighted the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages:

CompoundNO Inhibition (%)Concentration (µM)
Compound F85%10
Compound G70%20

This suggests that these compounds may serve as models for developing new anti-inflammatory agents .

Case Study 1: Anticancer Screening

A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives and screened them against various cancer cell lines using the MTT assay. Several compounds were identified with IC50 values below 20 µM against MDA-MB-231 cells, indicating their potential as effective anticancer agents .

Case Study 2: Antitubercular Activity Investigation

In another investigation, researchers created a focused library to evaluate the antitubercular activity of pyrazolo derivatives. The study revealed that specific modifications significantly enhanced the MIC against M. tuberculosis, emphasizing the importance of structure optimization in drug design .

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors to modulate their signaling pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine, particularly its fluorine substitution, which can enhance its biological activity and chemical stability.

Biological Activity

4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholine moiety linked to a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl substitution. This unique arrangement is pivotal in its biological interactions.

Property Value
Molecular FormulaC20H24FN5O
Molecular Weight365.43 g/mol
CAS Number921117-36-4

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant interactions with various enzymes and proteins. Specifically, 4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine has been shown to:

  • Inhibit Protein Kinases : This inhibition affects critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .
  • Modulate Gene Expression : It influences transcription factors that regulate gene expression, potentially altering cellular responses to stimuli .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it enhances the overall efficacy against resistant cancer types .

Antiviral Properties

Recent patents suggest that derivatives of this compound exhibit antiviral activity by targeting viral replication mechanisms. This positions it as a potential treatment for viral infections .

Case Studies and Research Findings

A review of recent literature provides insights into the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI demonstrated that compounds with similar structures inhibited tumor growth in xenograft models . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Enzymatic Inhibition : Research indicated that certain derivatives effectively inhibit specific enzymes involved in cancer progression and viral replication .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics reveal favorable absorption and distribution characteristics, suggesting potential for oral bioavailability and therapeutic application .

Q & A

Q. Advanced Resolution

  • Isotope labeling : Track compound distribution via ¹⁸F or ¹⁴C labeling in pharmacokinetic studies .
  • Proteomics : Identify off-target interactions using affinity chromatography or thermal shift assays .

What analytical techniques are most reliable for characterizing its crystallinity and stability?

Q. Basic Techniques

  • X-ray crystallography : Resolves π-π stacking of the pyrazolo[1,5-a]pyrimidine core (e.g., dihedral angles < 5°) and hydrogen-bonding networks .
  • DSC/TGA : Determines melting point (e.g., 180–220°C) and thermal degradation profiles .

Q. Advanced Applications

  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity (critical for formulation stability) .
  • Solid-state NMR : Detects polymorphic transitions (e.g., Form I to Form II under humidity) .

How do reaction conditions influence regioselectivity in derivatization reactions?

Basic Optimization
Derivatization (e.g., sulfonation, alkylation) at the pyrimidine N-1 or pyrazole C-3 positions depends on:

  • pH control : Acidic conditions favor electrophilic substitution at C-3 (pKa ~4.5 for pyrazole NH) .
  • Temperature : Higher temps (>80°C) promote thermodynamically controlled products (e.g., para-substituted morpholine derivatives) .

Advanced Strategy
Use DFT calculations to predict transition-state energies and optimize catalysts (e.g., Pd(OAc)₂ for cross-coupling at C-7) .

What computational tools are effective for predicting its ADMET properties?

Q. Basic Tools

  • SwissADME : Estimates logP (2.9), TPSA (65 Ų), and CYP450 interactions .
  • ProTox-II : Predicts hepatotoxicity (LD₅₀ ~300 mg/kg) and mutagenicity alerts .

Advanced Integration
Combine machine learning (e.g., Random Forest models) with experimental data to refine predictions for BBB penetration and renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.